
2-(Difluoromethyl)-5-iodo-thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-iodo-thiophene is an organofluorine compound that features a thiophene ring substituted with difluoromethyl and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of thiophene derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of metal-catalyzed reactions, where difluoromethylation is achieved through the transfer of CF2H groups to the thiophene ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-iodo-thiophene may involve large-scale difluoromethylation processes using commercially available reagents and catalysts. The choice of method depends on factors such as cost, efficiency, and environmental impact. Metal-catalyzed methods are often preferred for their high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-5-iodo-thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while oxidation and reduction reactions can produce various thiophene derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-iodo-thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and processes.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-iodo-thiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it useful in the design of drugs and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-5-iodo-thiophene include other difluoromethylated thiophenes and halogenated thiophenes. Examples include:
- 2-(Difluoromethyl)-thiophene
- 2-Iodo-thiophene
- 2-(Trifluoromethyl)-thiophene
Uniqueness
The uniqueness of this compound lies in its combination of difluoromethyl and iodine substituents, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C5H3F2IS |
|---|---|
Poids moléculaire |
260.05 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-iodothiophene |
InChI |
InChI=1S/C5H3F2IS/c6-5(7)3-1-2-4(8)9-3/h1-2,5H |
Clé InChI |
OTOWWZZTHVHRFO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)I)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


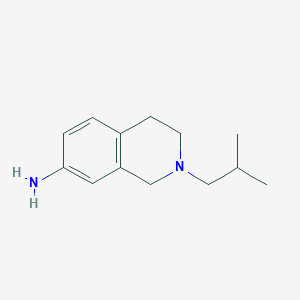


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
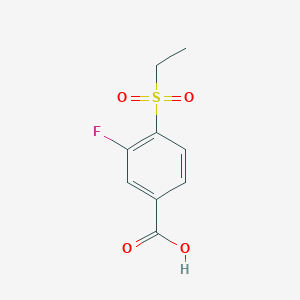

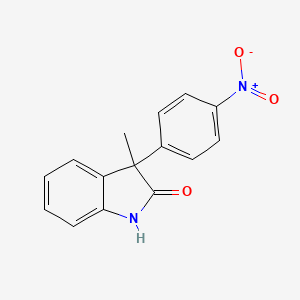

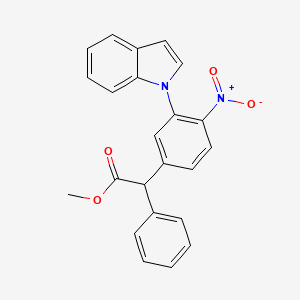


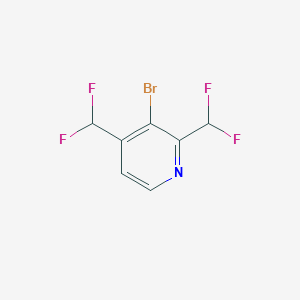
![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)

